Diethyl 2-oxopentanedioate
Description
Significance of Alpha-Keto Esters in Chemical Transformations
Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester moiety. This arrangement makes them highly valuable intermediates in synthetic organic chemistry. The electrophilic nature of both the keto and ester carbonyl groups, combined with the potential for enolization, allows for a wide range of reactions. These compounds are key precursors in the synthesis of numerous complex molecules, including heterocyclic compounds and other functionally rich structures. thieme-connect.de Their ability to undergo various transformations such as nucleophilic additions, condensations, and rearrangements makes them indispensable tools for chemists.
Historical Context of Diethyl 2-oxopentanedioate in Synthetic Chemistry
The synthetic roots of this compound are connected to the broader history of α-keto acid chemistry. The parent compound, α-ketoglutaric acid, is a key biological intermediate. Early laboratory syntheses of α-ketoglutaric acid involved the condensation of diethyl oxalate (B1200264) with diethyl succinate (B1194679) using a sodium ethoxide base, followed by hydrolysis. orgsyn.orgorgsyn.org This classical approach to forming the carbon skeleton highlights the long-standing importance of these compounds in organic synthesis. While the precise first synthesis of this compound is not prominently documented, its preparation is a logical extension of these foundational methods, typically involving the esterification of the parent acid or related intermediates. The work of chemists like Ludwig Wolff in the early 20th century, although more famous for the Wolff-Kishner reduction and the Wolff rearrangement, was part of a broader era of discovery in the chemistry of carbonyl compounds. psiberg.comwikipedia.orgdokumen.pub
Scope and Research Objectives for this compound
Current research involving this compound primarily focuses on its application as a versatile building block for the synthesis of more complex molecules. A significant objective is the construction of heterocyclic systems, which are core structures in many pharmaceutically active compounds. For instance, derivatives of this compound are used to synthesize substituted pyridopyrimidines. semanticscholar.org The reactivity of its multiple functional groups allows for the creation of diverse molecular scaffolds. Research aims to exploit this reactivity to develop efficient and novel synthetic routes to valuable target molecules, including those with potential biological activity.
Overview of Key Research Areas in this compound Chemistry
The application of this compound in contemporary research can be categorized into several key areas. A major focus is its use in the synthesis of heterocyclic compounds. semanticscholar.org By reacting with various dinucleophiles, it can be transformed into a range of nitrogen- and oxygen-containing ring systems. Another significant area of research is in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereocontrol. Furthermore, this compound and its derivatives are employed in various condensation reactions to build complex carbon skeletons. researchgate.net These research efforts underscore the compound's importance as a foundational element in the toolbox of synthetic organic chemists.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5965-53-7 |
| Molecular Formula | C9H14O5 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | This compound |
| Synonyms | Diethyl α-ketoglutarate, Diethyl 2-oxoglutarate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRAIMFUWGFAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208328 | |
| Record name | Diethyl alpha-ketoglutarate | |
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Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-53-7 | |
| Record name | 1,5-Diethyl 2-oxopentanedioate | |
| Source | CAS Common Chemistry | |
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| Record name | Diethyl alpha-ketoglutarate | |
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| Record name | Diethyl oxalpropionate | |
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| Record name | Diethyl alpha-ketoglutarate | |
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| Record name | Diethyl 2-oxoglutarate | |
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| Record name | DIETHYL .ALPHA.-KETOGLUTARATE | |
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Synthetic Methodologies for Diethyl 2 Oxopentanedioate
Established Synthetic Routes
The foundational methods for synthesizing diethyl 2-oxopentanedioate rely on classic organic reactions that are well-documented in chemical literature.
Esterification of 2-Oxopentanedioic Acid (2-Oxoglutaric Acid)
The most direct and conventional method for preparing this compound is the Fischer-Speier esterification of its corresponding dicarboxylic acid, 2-oxopentanedioic acid (also known as 2-oxoglutaric acid or α-ketoglutaric acid). This reaction involves treating the acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.
The mechanism begins with the protonation of the carbonyl oxygen of both carboxylic acid groups by the catalyst, which enhances their electrophilicity. Subsequently, the oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the diethyl ester. To drive the equilibrium towards the product side, excess ethanol is typically used, and the water generated during the reaction is often removed.
| Parameter | Description |
| Reactants | 2-Oxopentanedioic Acid, Ethanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (PTSA) |
| Solvent | Excess Ethanol |
| Temperature | Reflux conditions (typically 78-80°C) |
| Purification | Fractional distillation under reduced pressure |
Modern variations of this reaction may employ alternative catalysts to mitigate the corrosive nature of strong mineral acids. organic-chemistry.org
Reaction with Carbon Monoxide and Ethyl Bromoacetate
A more complex approach involves the construction of the carbon skeleton using carbonylation reactions. While specific protocols for this compound are specialized, the strategy often involves the reaction of a suitable substrate with carbon monoxide in the presence of a transition metal catalyst. One plausible, though less common, route could involve the palladium-catalyzed carbonylation of a precursor like an α-halo ester in the presence of another C-nucleophile.
Another related method involves the generation of carbon monoxide from stable precursors like N,N'-dicyclohexylcarbodiimide (DCC) for use in subsequent reactions. rsc.org These methods, while offering alternative synthetic disconnections, are generally more complex and less frequently employed for bulk synthesis compared to direct esterification.
Novel and Emerging Synthetic Approaches
Recent research has focused on developing more efficient, selective, and sustainable methods for producing this compound and its analogues.
Catalytic Synthesis Pathways
Modern catalysis offers powerful tools for organic synthesis. Heterogeneous catalysts, in particular, are gaining attention due to their ease of separation and recyclability.
Condensation Reactions: Lewis acidic zeolites, such as Hafnium-containing BEA (Hf-BEA), have been shown to catalyze the self-aldol condensation of ethyl pyruvate (B1213749). acs.org This process yields unsaturated diesters like diethyl 2-methylene-4-oxopentanedioate, an analogue of the target compound. acs.orgmit.edu This C-C bond-forming strategy represents a novel approach to building the five-carbon backbone from smaller, readily available precursors. mit.edu
Asymmetric Hydrogenation: The compound itself is a substrate in catalytic reactions. For instance, the enantioselective hydrogenation of this compound over cinchona-modified platinum catalysts (Pt/Al2O3) is used to synthesize chiral diethyl (R)-2-hydroxypentanedioate. buchler-gmbh.com This highlights the importance of this compound as a prochiral starting material for synthesizing optically active molecules. buchler-gmbh.com
Green Chemistry Approaches to Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this translates to using safer solvents, reducing waste, and employing catalytic methods.
Greener Catalysts for Esterification: Instead of traditional strong acids, newer catalytic systems are being explored. These include solid acid catalysts, which are easily recoverable, and organocatalysts like p-dodecylbenzenesulfonic acid (DBSA), which can function as a surfactant-type Brønsted acid catalyst, sometimes enabling reactions in water. organic-chemistry.org
Aqueous Medium Reactions: For related syntheses, the use of water as an environmentally benign solvent has been demonstrated. ingentaconnect.com For example, the one-pot cyclocondensation of diethyl 3-oxopentanedioate (an isomer of the target compound's precursor) with aldehydes and hydroxylamine (B1172632) hydrochloride has been successfully performed in water using an azolium salt as an organo-catalyst. ingentaconnect.com This approach minimizes the use of volatile organic compounds (VOCs).
Process Metrics: The sustainability of a synthetic route can be quantified using metrics such as Atom Economy and the Environmental Factor (E-Factor). rsc.org Novel routes that proceed in fewer steps, are solvent-free, and use catalytic rather than stoichiometric amounts of reagents demonstrate improved green credentials. rsc.orgrsc.org
Optimization of Reaction Conditions and Yields
Maximizing the yield and purity of this compound is crucial for its practical application. This is achieved by carefully controlling various reaction parameters. Optimization studies have shown that factors such as temperature, catalyst loading, and reaction time significantly influence the outcome.
For instance, in the organocatalyzed synthesis of related heterocyclic compounds, it was found that a catalyst loading of 5 mol% at a temperature of 70°C in water provided the best results, leading to excellent yields without the need for chromatographic purification. ingentaconnect.com In catalytic condensation reactions using zeolites, catalyst stability and selectivity can be improved by regeneration via calcination. mit.edu
The table below summarizes key parameters that are typically optimized to enhance synthetic efficiency.
| Parameter | Influence on Synthesis | Optimization Goal |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can accelerate reactions but may also promote side reactions or decomposition. | Find the optimal temperature that maximizes the formation of the desired product in a reasonable timeframe. ingentaconnect.com |
| Catalyst Loading | The amount of catalyst affects the reaction rate. Too little may result in slow or incomplete conversion; too much can be uneconomical and complicate purification. | Use the minimum amount of catalyst required for efficient conversion (e.g., 5 mol%). ingentaconnect.com |
| Reaction Time | Sufficient time is needed for the reaction to reach completion. Prolonged reaction times can lead to the formation of byproducts. | Monitor the reaction (e.g., by TLC or GC) to determine the point of maximum yield before significant byproduct formation occurs. |
| Purification Method | The purity of the final product depends on the effectiveness of the purification technique. | Methods like fractional distillation, recrystallization, or column chromatography are chosen to remove unreacted starting materials, catalysts, and byproducts effectively. nih.gov |
By systematically adjusting these conditions, chemists can develop robust and efficient protocols for the synthesis of this compound.
Solvent Effects in Synthesis
The choice of solvent is critical in the synthesis of this compound and its precursors, as it can influence reaction rates, yields, and even the reaction pathway. Polar aprotic solvents are often favored for nucleophilic substitution reactions commonly involved in these syntheses. nih.gov
Research into related syntheses provides insight into solvent effects. For instance, in the acylation of diethyl malonate, acetonitrile (B52724) is an effective solvent when used with a magnesium chloride catalyst. lookchem.comresearchgate.net In other ester condensation reactions, excess ethanol can serve as both a reactant and a solvent, helping to drive the reaction equilibrium towards the product. The use of tetrahydrofuran (B95107) (THF), another polar aprotic solvent, is also common, particularly in reactions involving organometallic reagents or sensitive intermediates. The selection of a solvent often involves a trade-off between reactant solubility, reaction rate, and the ease of product isolation. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been highlighted as a greener alternative to THF, offering lower water miscibility which can simplify aqueous workups. nih.gov
Table 1: Solvent Effects in the Synthesis of this compound and Precursors
| Solvent | Reaction Type | Role & Observed Effects | Reference(s) |
|---|---|---|---|
| Acetonitrile | C-acylation of diethyl malonate | Serves as the reaction medium in the presence of MgCl₂ and triethylamine. | lookchem.com, researchgate.net |
| Ethanol | Esterification / Claisen Condensation | Acts as both reactant and solvent, promoting high conversion rates. | |
| Tetrahydrofuran (THF) | Alkylation / Condensation | A common polar aprotic solvent for reactions involving base-mediated nucleophilic substitution. | |
| Diethyl Ether | Extraction / Crystallization | Used for product extraction from aqueous layers and for recrystallization of the purified compound. | orgsyn.org, acs.org |
| N,N-Dimethylformamide (DMF) | Substitution Reactions | A polar aprotic solvent used in substitution reactions, for example, with K₂CO₃ as a base. | researchgate.net |
Temperature and Pressure Optimization
Temperature is a key parameter that is optimized to maximize reaction rates and yields while minimizing the formation of byproducts. Most syntheses of this compound and related compounds are conducted at atmospheric pressure, with temperature being the primary variable adjusted.
Esterification reactions are often carried out at reflux temperatures (e.g., 78–80°C in ethanol) for several hours to ensure the reaction goes to completion. Acylation reactions may require higher temperatures; for instance, heating a mixture of diethyl malonate and an amine at 130°C has been reported. google.com Other condensation reactions are performed at moderately elevated temperatures, such as 85°C, to facilitate the reaction without degrading the reactants or products. rsc.org In some specific chlorination steps using phosphorus oxychloride, temperatures as high as 110°C are employed. researchgate.net The optimal temperature is highly dependent on the specific reactants, catalyst, and solvent system being used.
Table 2: Temperature Conditions in Synthetic Steps for this compound and Related Compounds
| Temperature | Reaction Type | Context | Reference(s) |
|---|---|---|---|
| 78–80°C | Esterification | Reflux conditions in ethanol to drive equilibrium toward ester formation. | |
| 85°C | Condensation | Reaction involving K₂CO₃ as a catalyst in an alcoholic solvent. | rsc.org |
| 110°C | Chlorination | Reaction of a carbonyl compound with phosphorus oxychloride. | researchgate.net |
| 130°C | Acylation / Amide formation | Heating of diethyl malonate with an amine. | google.com |
Catalyst Selection and Loading
The choice of catalyst is fundamental to the successful synthesis of this compound. Both acid and base catalysts are employed, depending on the specific synthetic route.
For Claisen-type condensations, a stoichiometric amount of a strong base is required. wikipedia.org This is because the base not only generates the nucleophilic enolate but also deprotonates the resulting β-keto ester product, which is more acidic than the starting ester. libretexts.org This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product. libretexts.org Sodium ethoxide is a commonly used base for this purpose, as the ethoxide anion is regenerated if it participates in side reactions with the ethyl ester. wikipedia.org
In the C-acylation of diethyl malonate, Lewis acids like magnesium chloride have proven to be particularly effective catalysts, whereas other metal chlorides such as ZnCl₂, CuCl₂, and FeCl₃ were found to be ineffective. lookchem.com For acid-catalyzed esterifications, strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used to protonate the carbonyl oxygen, thereby increasing its electrophilicity. More recently, Deep Eutectic Solvents (DESs), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, have been explored as green catalyst alternatives for related condensation reactions. mdpi.com
Table 3: Catalysts Used in the Synthesis of this compound and Precursors
| Catalyst | Reaction Type | Function / Loading | Reference(s) |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Claisen Condensation | Strong base, used in stoichiometric amounts to generate the enolate and drive the reaction to completion. | wikipedia.org, libretexts.org |
| Magnesium Chloride (MgCl₂) | C-acylation of malonates | Lewis acid catalyst, used with a tertiary amine base. | lookchem.com |
| Sulfuric Acid (H₂SO₄) | Esterification | Strong acid catalyst to enhance carbonyl electrophilicity. | |
| p-Toluenesulfonic Acid (PTSA) | Esterification | Alternative strong acid catalyst. | |
| Potassium Carbonate (K₂CO₃) | Condensation / Substitution | Base catalyst used in various condensation and substitution reactions. | rsc.org, researchgate.net |
Purification and Isolation Techniques in Synthesis
Following the chemical reaction, a multi-step purification process is essential to isolate this compound in high purity. The specific techniques employed depend on the physical properties of the product and the nature of the impurities present.
A typical workup procedure begins with quenching the reaction, often by adding water or a dilute acid. The product is then extracted from the aqueous phase into an immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297). acs.org The organic layer is subsequently washed with water and brine to remove any remaining water-soluble impurities and salts. acs.org After drying the organic phase over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure to yield the crude product. acs.org
Final purification is most commonly achieved through flash column chromatography on silica (B1680970) gel. acs.orgcsic.es This technique separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase. The choice of eluent (solvent system) is critical for achieving good separation. rsc.org For solid products, recrystallization is an effective final purification step. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent. orgsyn.orgthieme-connect.de
Table 4: Purification and Isolation Techniques
| Technique | Purpose | Details | Reference(s) |
|---|---|---|---|
| Liquid-Liquid Extraction | Initial product isolation | Extracting the product from the aqueous reaction mixture into an organic solvent like diethyl ether or ethyl acetate. | acs.org |
| Aqueous Washing | Removal of impurities | Washing the organic phase with water and/or brine to remove water-soluble reagents and byproducts. | acs.org |
| Evaporation under Reduced Pressure | Solvent removal | Concentrating the crude product after extraction and washing. | orgsyn.org, rsc.org |
| Flash Column Chromatography | High-purity separation | Separating the target compound from closely related impurities using a silica gel column and an appropriate eluent system. | csic.es, acs.org |
| Recrystallization | Final purification of solids | Dissolving the crude solid in a minimal amount of hot solvent and allowing it to crystallize upon cooling. | orgsyn.org, thieme-connect.de |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds. weebly.comresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.comresearchgate.net
¹H NMR Analysis of Diethyl 2-oxopentanedioate and Derivatives
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to the ethyl ester groups and the pentanedioate (B1230348) backbone.
The ethyl groups each present a triplet and a quartet. The methyl protons (CH₃) typically appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the ethyl group appear as a quartet, being split by the neighboring methyl protons. The chemical shifts of these signals are influenced by the electronegativity of the adjacent oxygen atoms.
The methylene protons within the pentanedioate chain also give rise to distinct signals. The protons at the C3 and C4 positions will exhibit complex splitting patterns due to coupling with each other. The exact chemical shifts and coupling constants are crucial for confirming the connectivity of the carbon skeleton.
In derivatives of this compound, any modification to the structure will induce changes in the ¹H NMR spectrum. For instance, the introduction of a substituent on the carbon backbone will alter the chemical shifts and splitting patterns of nearby protons, providing valuable information about the position and nature of the substitution.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl CH₃ | ~1.2-1.4 | Triplet | ~7.1 |
| Ethyl CH₂ | ~4.1-4.3 | Quartet | ~7.1 |
| C3-H₂ | ~2.9-3.1 | Triplet | ~6.5 |
| C4-H₂ | ~2.6-2.8 | Triplet | ~6.5 |
| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions. |
¹³C NMR Analysis of this compound and Derivatives
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. np-mrd.orghmdb.ca Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
Structural modifications in derivatives will be clearly reflected in the ¹³C NMR spectrum. For example, the substitution on the pentanedioate chain will cause a shift in the resonance of the carbon at the point of substitution and its neighboring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (Ester C=O) | ~160-165 |
| C2 (Ketone C=O) | ~190-195 |
| C3 | ~30-35 |
| C4 | ~35-40 |
| C5 (Ester C=O) | ~170-175 |
| Ethyl O-CH₂ | ~60-65 |
| Ethyl CH₃ | ~13-15 |
| Note: These are approximate predicted values. Actual experimental values may vary. |
2D NMR Techniques for Complex Structures
For more complex derivatives of this compound or in cases of spectral overlap in 1D NMR, two-dimensional (2D) NMR techniques are invaluable. researchgate.netlibretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons. Cross-peaks in a COSY spectrum connect signals from protons that are J-coupled, allowing for the tracing of the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbons. This is extremely useful for assigning the resonances of both the ¹H and ¹³C spectra unambiguously.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing the connectivity across quaternary carbons and carbonyl groups, which have no attached protons.
The application of these 2D NMR methods provides a comprehensive and unambiguous structural elucidation of this compound and its derivatives. researchgate.netresearchgate.net
Mass Spectrometry (MS) in Molecular Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. mdpi.comnih.gov It is a crucial tool for determining the molecular weight of a compound, confirming its elemental composition, and gaining structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. restek.comresearchgate.net This technique is highly effective for the analysis of volatile compounds like this compound. researchgate.net
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. restek.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification by comparison with spectral libraries or through detailed interpretation of the fragmentation pattern.
GC-MS is also an excellent method for assessing the purity of a sample of this compound. The presence of impurities will be evident as additional peaks in the gas chromatogram, and their corresponding mass spectra can help in their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Intermediates
For less volatile or thermally labile derivatives and for monitoring reactions in solution, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. nih.govchromatographyonline.com LC-MS separates compounds in a liquid phase before they are introduced into the mass spectrometer.
This technique is particularly valuable for monitoring the progress of reactions involving this compound. By taking aliquots of the reaction mixture at different time points and analyzing them by LC-MS, chemists can identify the formation of intermediates and products. This real-time analysis provides crucial insights into the reaction mechanism and helps in optimizing reaction conditions. The high sensitivity and specificity of LC-MS allow for the detection of even transient intermediates, which might be difficult to isolate and characterize by other means. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. enovatia.combioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact molecular formula. enovatia.combioanalysis-zone.com
For this compound, with the molecular formula C₉H₁₄O₅, the theoretical exact mass can be calculated with high accuracy. This precise measurement helps to distinguish it from other compounds that may have the same nominal mass. bioanalysis-zone.com The high accuracy, typically within a few parts per million (ppm), is essential for confirming the identity of the compound in complex mixtures or for verifying the products of a chemical reaction. upenn.edu
In addition to determining the molecular formula, HRMS provides information about the fragmentation pattern of the molecule upon ionization. The fragmentation of this compound is influenced by its functional groups: two ethyl ester groups and a ketone group. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OR), while ketones often undergo cleavage of the carbon-carbon bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.org The analysis of these fragment ions in the mass spectrum allows for the detailed structural characterization of the molecule. nih.gov
Table 1: Predicted HRMS Fragmentation of this compound
| Fragment Ion | Plausible Structure | Significance |
|---|---|---|
| [M - OCH₂CH₃]⁺ | C₇H₉O₄⁺ | Loss of an ethoxy radical from one of the ester groups. |
| [M - COOCH₂CH₃]⁺ | C₆H₉O₃⁺ | Cleavage of an entire ethyl ester group. |
| [CH₃CH₂OCO]⁺ | C₃H₅O₂⁺ | Fragment corresponding to an ethoxycarbonyl group. |
This table presents plausible fragmentation patterns based on the known behavior of esters and ketones in mass spectrometry.
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. udel.edu It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. vscht.cz
The IR spectrum of this compound is characterized by the distinct absorption bands of its constituent functional groups: the ketone and the two ethyl ester groups. The most prominent feature is the strong absorption from the carbonyl (C=O) stretching vibrations. pressbooks.pub Since the molecule contains both a ketone and ester carbonyl groups, which have slightly different absorption frequencies, this region of the spectrum can be complex.
The ketone C=O stretch typically appears in the range of 1725-1705 cm⁻¹. libretexts.org The ester C=O stretch is generally found at a slightly higher frequency, around 1750-1735 cm⁻¹. vscht.cz The presence of conjugation can shift these absorptions to lower wavenumbers. pressbooks.pub Additionally, the C-O stretching vibrations of the ester groups will produce strong bands in the fingerprint region of the spectrum, typically between 1300 and 1160 cm⁻¹. udel.edu
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O stretch | 1750 - 1735 | Strong |
| Ketone | C=O stretch | 1725 - 1705 | Strong |
| Ester | C-O stretch | 1300 - 1160 | Strong |
This table is based on established correlation tables for IR spectroscopy. udel.eduvscht.czlibretexts.org
X-ray Crystallography of this compound Derivatives
While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of its solid derivatives provides definitive information about the three-dimensional arrangement of atoms and the molecular structure. researchgate.netle.ac.uk This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density and, consequently, the atomic positions. researchgate.net
Studies on derivatives of related compounds, such as diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, reveal precise bond lengths, bond angles, and torsional angles within the molecule. researchgate.net For instance, in one such derivative, it was observed that one of the diethyl malonate's ester groups was nearly coplanar with an isobenzofuran (B1246724) unit, while the other was perpendicular to it. researchgate.net This type of detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. researchgate.net
Furthermore, α-ketoglutarate, the parent dicarboxylic acid of this compound, is known to form complexes with metal ions. nih.gov X-ray crystallography of these metal complexes, which are derivatives of α-ketoglutarate, has been instrumental in understanding the coordination environment of the metal center. nih.govresearchgate.net These studies provide insights into how the carboxylate and keto groups of the α-ketoglutarate ligand bind to the metal ion. researchgate.net
Computational Chemistry in Spectroscopic Prediction
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting spectroscopic data. unimi.it These theoretical calculations can provide valuable insights into molecular structure, energetics, and spectroscopic properties, often complementing experimental findings. researchgate.net
For this compound, computational methods can be employed to predict its HRMS fragmentation patterns and IR vibrational frequencies. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways that will be observed in a mass spectrum. science.gov
Similarly, DFT calculations can simulate the IR spectrum of a molecule by computing its vibrational frequencies and their corresponding intensities. researchgate.net Comparing the calculated spectrum with the experimental one can aid in the assignment of specific absorption bands to particular vibrational modes within the molecule. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. researchgate.net These computational approaches allow for a deeper understanding of the relationship between molecular structure and spectroscopic properties.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate |
| α-ketoglutarate |
| Diethyl malonate |
| Ethyl acetoacetate |
| α-Ketoglutaric acid disodium (B8443419) salt |
Reaction Mechanisms and Reactivity Studies of Diethyl 2 Oxopentanedioate
Nucleophilic Reactivity at the Carbonyl Center
The ketone carbonyl group in diethyl 2-oxopentanedioate is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org Nucleophiles, which are electron-rich species, are drawn to this electron-deficient carbon. libretexts.org
The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orglibretexts.org The reactivity of the carbonyl group can be influenced by steric hindrance and the electronic effects of neighboring groups. libretexts.org For instance, the presence of two bulky substituents, as in some ketones, can hinder the approach of a nucleophile compared to aldehydes. libretexts.org
Table 1: Examples of Nucleophilic Addition at the Carbonyl Center
| Nucleophile | Product Type | Reaction Conditions |
| Grignard Reagents (R-MgX) | Tertiary Alcohol | Ether solvent, followed by acidic workup |
| Organolithium Reagents (R-Li) | Tertiary Alcohol | Ether solvent, followed by acidic workup |
| Cyanide (CN⁻) | Cyanohydrin | Acidic or basic conditions |
| Hydride (H⁻ from NaBH₄ or LiAlH₄) | Secondary Alcohol | Alcoholic or ether solvents |
Electrophilic Nature of Ester Groups
Similar to the ketone carbonyl, the carbon atoms of the two ester groups in this compound are electrophilic. saskoer.ca Carboxylic acids and their ester derivatives are common electrophiles in organic reactions. saskoer.ca They can undergo nucleophilic acyl substitution, where a nucleophile replaces the alkoxy group (-OEt).
The general mechanism for this reaction is a two-step addition-elimination process. The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (alkoxide) is eliminated, regenerating the carbonyl double bond. saskoer.ca The electrophilicity of esters is generally considered to be similar to that of carboxylic acids. saskoer.ca
Condensation Reactions
This compound can participate in various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. The presence of both a ketone and ester functionalities allows for a range of condensation pathways.
One notable example is the Biginelli-like condensation. In a study, the condensation of 2-hydroxybenzaldehyde with urea (B33335) or thiourea (B124793) and diethyl acetone-1,3-dicarboxylate (a related dicarbonyl compound) was investigated. medchemexpress.com Another example involves the self-aldol condensation of ethyl pyruvate (B1213749), catalyzed by hafnium-containing BEA zeolites, to produce unsaturated dicarboxylic acid esters. acs.org this compound can also react with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). medchemexpress.com
Reduction Pathways
The carbonyl and ester groups of this compound can be reduced using various reducing agents. The specific product depends on the reagent used and the reaction conditions.
Selective Ketone Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone group to a secondary alcohol without affecting the ester groups.
Complete Reduction: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester groups to the corresponding alcohols.
Table 2: Reduction Products of this compound
| Reducing Agent | Functional Group Reduced | Product |
| Sodium Borohydride (NaBH₄) | Ketone | Diethyl 2-hydroxypentanedioate |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Esters | Pentane-1,2,5-triol |
Oxidation Pathways
The ketone group in this compound can be oxidized, although this is less common than its reduction. Strong oxidizing agents can cleave the carbon-carbon bond adjacent to the ketone. For instance, oxidation with agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of carboxylic acids. In some reaction networks, intermediates of α-ketoglutarate (the de-esterified form of this compound) can undergo oxidative decarboxylation to yield compounds like malate (B86768) and succinate (B1194679). nih.gov
Substitution Reactions
Substitution reactions in this compound primarily involve the ester groups. The alkoxy groups (-OEt) can be replaced by other nucleophiles in a process known as nucleophilic acyl substitution. For example, reaction with amines can lead to the formation of amides. smolecule.com
Additionally, the bromine atom in derivatives like dimethyl 3-bromo-2-oxopentanedioate (B1264822) can be readily substituted by various nucleophiles. smolecule.com
Cyclization Reactions and Heterocycle Formation
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for intramolecular and intermolecular cyclization reactions.
For instance, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, derived from diethyl acetone-1,3-dicarboxylate, can be transformed into substituted pyridopyrimidines through reactions with guanidine (B92328) hydrochloride and subsequent treatment with ammonia, primary amines, or hydrazine (B178648). researchgate.netsemanticscholar.org The 2-oxopropyl group in related succinate compounds enables cyclization reactions like the Paal-Knorr pyrrole (B145914) synthesis when reacted with amines. Furthermore, a three-component reaction involving this compound, 3-amino-5-methylisoxazole, and aromatic aldehydes can yield pyrrolone derivatives. researchgate.net
Role of Tautomerism in Reactivity
The structure of this compound, a β-keto ester, provides the necessary features for tautomerism to occur, specifically the presence of α-hydrogens adjacent to the ketone carbonyl group. britannica.com The acidity of these α-hydrogens is a key factor, as their removal leads to the formation of a resonance-stabilized enolate ion, the intermediate in the interconversion to the enol form. libretexts.org
The equilibrium between the keto and enol forms can be influenced by various factors, including the solvent. For instance, in the related compound ethyl acetoacetate, the enol content is significantly higher in non-polar solvents compared to polar, hydrogen-bonding solvents. masterorganicchemistry.com This is because intramolecular hydrogen bonding in the enol form is more favorable in non-polar environments. libretexts.orgwikipedia.org
The reactivity of this compound can be understood by considering the distinct chemical properties of each tautomer. The keto form possesses an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. britannica.com In contrast, the enol form behaves as a nucleophile at the α-carbon, readily reacting with electrophiles. masterorganicchemistry.com This dual reactivity allows this compound to participate in a wide range of chemical transformations.
The interconversion between the keto and enol tautomers can be catalyzed by both acids and bases. openstax.org
Base catalysis involves the removal of an α-hydrogen by a base to form an enolate ion. This enolate is a potent nucleophile and can react with various electrophiles. Protonation of the enolate on the oxygen atom yields the enol form. openstax.org
Acid catalysis proceeds by protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the removal of an α-hydrogen by a weak base to form the enol. openstax.org
The ability to control the formation of the enolate is critical in synthetic applications. Strong bases like sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA) are often used to ensure the complete conversion of the keto form to the enolate, which can then participate in reactions such as alkylations. libretexts.org For dicarbonyl compounds like this compound, where the enolate is stabilized by two carbonyl groups, weaker bases such as sodium ethoxide can also be effective. libretexts.org
Spectroscopic methods are instrumental in studying keto-enol tautomerism.
¹H NMR spectroscopy can distinguish between the keto and enol forms by the presence of characteristic signals. For example, the enolic hydroxyl proton gives a distinct peak, and the signals for the α-hydrogens differ between the two tautomers. nih.govresearchgate.net
¹³C NMR spectroscopy is also a powerful tool, with the carbonyl carbon of the keto form and the sp²-hybridized carbons of the enol form appearing at different chemical shifts. nih.govresearchgate.net
Infrared (IR) spectroscopy can identify the characteristic C=O stretching frequency of the ketone in the keto form and the O-H and C=C stretching frequencies of the enol form. nih.gov
Mass spectrometry can also provide evidence for the existence of both tautomers in the gas phase, as the fragmentation patterns of the keto and enol forms can differ. researchgate.net
The following table summarizes the key reactive sites of the tautomers of this compound:
| Tautomer | Reactive Site | Type of Reagent |
| Keto Form | Carbonyl Carbon | Nucleophiles |
| Enol Form | α-Carbon | Electrophiles |
The interplay between the keto and enol forms of this compound is a clear illustration of how tautomerism governs the reactivity of a molecule, providing it with both electrophilic and nucleophilic character.
Derivatization Reactions and Functional Group Transformations
Ester Hydrolysis and Transesterification
The two ester groups in diethyl 2-oxopentanedioate are susceptible to hydrolysis and transesterification reactions. Under acidic or basic conditions, hydrolysis yields the corresponding dicarboxylic acid, 2-oxopentanedioic acid, and ethanol (B145695). evitachem.com This reaction is a fundamental transformation, often employed to unmask the carboxylic acid groups for further synthetic manipulations.
Transesterification, the exchange of the ethyl groups of the esters with other alkyl or aryl groups, can be achieved by reacting this compound with an excess of another alcohol in the presence of an acid or base catalyst. evitachem.comvulcanchem.com This process allows for the modification of the ester groups to alter the compound's physical and chemical properties.
Ketal and Acetal (B89532) Formation
The ketone carbonyl group in this compound readily reacts with alcohols and diols under acidic conditions to form ketals (also known as acetals). pressbooks.publibretexts.org This reaction is often used as a protective strategy in multi-step syntheses. By converting the ketone to a ketal, it is rendered unreactive towards certain reagents, such as hydride reducing agents and organometallic compounds. pressbooks.pub For example, the ketone can be protected as a cyclic ketal using ethylene (B1197577) glycol, allowing for selective reactions at the ester functionalities. The ketal can be easily removed by treatment with aqueous acid to regenerate the ketone. pressbooks.publibretexts.org
Enamine and Imine Formation
The ketone functionality of this compound can react with primary or secondary amines to form imines (Schiff bases) and enamines, respectively. The reaction with primary amines, often catalyzed by acid, results in the formation of a C=N double bond, yielding an imine. libretexts.org Secondary amines react to form enamines, which are key intermediates in various carbon-carbon bond-forming reactions. semanticscholar.orgresearchgate.netnih.gov The formation of these nitrogen-containing derivatives introduces new reactive sites into the molecule, expanding its synthetic utility.
Reactions with Nitrogen Nucleophiles (e.g., Hydrazines, Amines, Hydroxylamine)
This compound and its derivatives are reactive towards a variety of nitrogen nucleophiles, leading to the formation of heterocyclic compounds.
Hydrazines: Reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. researchgate.netresearchgate.net For instance, a derivative of this compound has been shown to react with monosubstituted hydrazines to produce substituted pyridines. researchgate.net
Amines: As mentioned, primary amines react to form imines. These reactions can be part of a cascade process to build more complex heterocyclic systems. semanticscholar.orgresearchgate.net
Hydroxylamine (B1172632): The reaction with hydroxylamine can yield isoxazole (B147169) derivatives. For example, the one-pot cyclocondensation of diethyl 3-oxopentanedioate (a related compound), an aldehyde, and hydroxylamine hydrochloride leads to the synthesis of isoxazolylacetate derivatives. ingentaconnect.com A derivative of this compound has also been transformed using hydroxylamine hydrochloride. semanticscholar.orgresearchgate.net
These reactions are summarized in the table below:
| Nucleophile | Resulting Functional Group/Heterocycle |
| Hydrazine (B178648) | Pyrazole |
| Primary Amine | Imine |
| Hydroxylamine | Isoxazole/Oxime |
Reactions with Organometallic Reagents
The electrophilic nature of the ketone and ester carbonyl groups in this compound makes them susceptible to attack by organometallic reagents, such as Grignard reagents and organolithium compounds. These reactions typically lead to the formation of tertiary alcohols after quenching. The reactivity of these reagents with the different carbonyl groups can sometimes be controlled by adjusting reaction conditions, such as temperature. For instance, conducting Grignard additions at low temperatures can help prevent over-alkylation.
Chemo- and Regioselective Derivatization Strategies
The presence of multiple reactive sites in this compound necessitates the use of chemo- and regioselective strategies for controlled derivatization.
Chemoselectivity involves the selective reaction of one functional group in the presence of others. For example, the ketone can be selectively protected as a ketal to allow for transformations at the ester groups. Conversely, the ester groups could potentially be reduced in the presence of the ketone under specific conditions.
Regioselectivity comes into play when a reagent can attack at different positions. In the case of enamine or enolate formation, deprotonation can occur at either the C-1 or C-4 position, leading to different regioisomers. The choice of base and reaction conditions can influence which enolate is formed preferentially.
Applications of Diethyl 2 Oxopentanedioate As a Synthetic Intermediate
Precursor for Complex Organic Molecules
The reactivity of diethyl 2-oxopentanedioate makes it an important starting material for constructing intricate molecular architectures. The presence of both electrophilic (carbonyl carbons) and nucleophilic (enolizable α-carbons) centers enables its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
One notable application is in the synthesis of substituted pyridines. For instance, this compound can be used to prepare dialkyl 1-substituted 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates. researchgate.net This is achieved by reacting it with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone intermediate, which then undergoes cyclization with various amines. researchgate.net
Furthermore, its dimethyl ester counterpart, dimethyl 3-oxopentanedioate, is utilized in the synthesis of fluorescent probes for bioimaging and as an intermediate for other complex organic compounds like α,β-unsaturated ketones and fused ring systems.
Building Block for Heterocyclic Systems
Heterocyclic compounds are a major class of organic molecules, many of which form the core structures of pharmaceuticals and biologically active compounds. sigmaaldrich.com this compound is a key precursor for a variety of heterocyclic systems due to its ability to react with dinucleophilic reagents, leading to the formation of five- and six-membered rings. researchgate.netresearchgate.net
The general strategy involves the condensation of the dicarbonyl moiety of this compound with a compound containing two nucleophilic centers, such as hydrazines, ureas, or amidines. This leads to the formation of a diverse range of heterocyclic derivatives.
Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous therapeutic agents. bu.edu.eg The synthesis of pyrimidine (B1678525) derivatives from this compound typically involves its condensation with a compound containing an N-C-N fragment, such as guanidine (B92328) or urea (B33335). bu.edu.egsemanticscholar.org
A documented example involves the reaction of this compound with guanidine hydrochloride. researchgate.netsemanticscholar.org This reaction first proceeds through an intermediate, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, which is then treated with guanidine to yield ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate. researchgate.netsemanticscholar.orgresearchgate.net This pyrimidine derivative can be further modified to create more complex molecules. semanticscholar.org
Table 1: Synthesis of Pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
|---|
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their broad range of biological activities. mdpi.com The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comarkat-usa.org
This compound serves as the 1,3-dicarbonyl equivalent in this context. Its reaction with various substituted hydrazines leads to the formation of 1-substituted 4-ethoxycarbonyl-5-(ethoxycarbonylmethyl)pyrazoles. researchgate.net The reaction proceeds by the nucleophilic attack of the hydrazine on the carbonyl groups of the this compound, followed by cyclization and dehydration. mdpi.com The specific regioisomer formed can depend on the reaction conditions and the substituents on the hydrazine. mdpi.com
Table 2: Synthesis of Pyrazole (B372694) Derivatives
| Reactant 1 | Reactant 2 | Product Class | Reference |
|---|
Thiazoles are five-membered rings containing both sulfur and nitrogen, and they are a common feature in many pharmacologically active molecules. analis.com.myjpionline.org A common method for thiazole (B1198619) synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. jpionline.org While direct synthesis from this compound is less commonly cited, its derivatives can be precursors to thiazole-fused systems. researchgate.net For instance, an intermediate derived from this compound can be transformed into thiazolo[5,4-c]pyridine (B153566) derivatives. researchgate.net
Table 3: Synthesis of Thiazole-Fused Derivatives
| Reactant 1 | Reactant 2 | Product Class | Reference |
|---|
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. rsc.org They are often synthesized by the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov This reaction is a straightforward method for creating the isoxazole (B147169) ring. nih.gov
The synthesis of isoxazole derivatives can be achieved by reacting this compound with hydroxylamine. The hydroxylamine acts as a dinucleophile, attacking the carbonyl groups of the keto-ester, leading to cyclization and the formation of the isoxazole ring. This methodology has been applied to produce various isoxazole derivatives with potential biological activities. mdpi.com
Table 4: General Synthesis of Isoxazole Derivatives
| Reactant 1 | Reactant 2 | Product Class | Reference |
|---|
Pyridopyrimidines are fused heterocyclic systems containing both a pyridine (B92270) and a pyrimidine ring. scirp.orgrjptonline.org These structures are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as kinase inhibitors. rjptonline.orgnih.gov
A multi-step synthesis starting from this compound can lead to the formation of pyridopyrimidine derivatives. researchgate.netsemanticscholar.org The initial product from the reaction with guanidine, ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate, serves as a key intermediate. semanticscholar.org This pyrimidine derivative is then further reacted, for example with DMFDMA, and subsequently treated with ammonia, primary amines, or hydrazine to induce cyclization, forming 6-substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. researchgate.netsemanticscholar.org
Table 5: Synthesis of Pyridopyrimidine Derivatives
| Intermediate | Reagents | Product Class | Reference |
|---|
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. derpharmachemica.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. derpharmachemica.commdpi.com
While direct examples involving this compound in MCRs are specific, its derivatives and closely related structural analogues are prominently featured in the literature. For instance, Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate (2), which is prepared in situ from diethyl acetone-1,3-dicarboxylate (an isomer of this compound), is a key intermediate in a one-pot synthesis. semanticscholar.org This intermediate reacts with guanidine hydrochloride to produce ethyl 2-amino-4-(2-ethoxycarbonylmethyl)pyrimidine-5-carboxylate (3), a substituted pyrimidine. semanticscholar.orgresearchgate.net This transformation highlights how the core structure can be elaborated and then utilized in a multi-component assembly to create complex heterocyclic systems. semanticscholar.org
Similarly, the related compound dimethyl 3-oxopentanedioate is used in a one-pot, three-component reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a primary amine to synthesize 4-hydroxyl-2-pyridone derivatives, with L-proline as a catalyst. sioc-journal.cn Such reactions demonstrate the utility of the oxopentanedioate scaffold in constructing heterocyclic rings that are of interest in medicinal chemistry. sci-hub.se
Table 1: Example of a Multi-Component Synthesis Involving a this compound Isomer Derivative
| Starting Materials | Key Intermediate | Product | Reaction Type | Ref |
|---|
Isoxazole Derivatives
Asymmetric Synthesis Applications
Asymmetric synthesis focuses on the selective creation of a specific stereoisomer of a chiral molecule. du.ac.in The structural features of this compound and its analogues make them suitable substrates for various asymmetric transformations, enabling the synthesis of enantiomerically enriched compounds.
Organocatalysis is a common strategy employed for these purposes. For example, in a reaction involving the related compound dimethyl 3-oxopentanedioate, it undergoes a Michael addition–Knoevenagel condensation with unsaturated aldehydes. rsc.org This reaction, when catalyzed by a chiral diphenylprolinol silyl (B83357) ether, yields chiral six-membered heterocyclic products with high enantioselectivities. rsc.org The catalyst controls the stereochemical outcome by forming a chiral iminium ion intermediate with the aldehyde, which then directs the approach of the nucleophile. rsc.org
The general principle involves using a chiral catalyst or attaching a chiral auxiliary to the substrate. du.ac.in The chiral auxiliary directs the stereochemical course of a reaction and is later removed, yielding the desired chiral product. du.ac.in While specific examples detailing the use of this compound with a chiral auxiliary are not prevalent in the reviewed literature, the reactivity of its α-ketoester moiety is well-suited for such applications. For instance, the asymmetric addition of nucleophiles to the keto group or reactions involving the enolate can be controlled to produce chiral centers. The development of catalytic asymmetric additions of reagents like ethyl diazoacetate to aldehydes to form chiral β-hydroxy-α-ketoesters serves as a precedent for the types of transformations possible. nih.gov
Table 2: Example of an Asymmetric Reaction with a Related Compound
| Substrate | Reagent | Chiral Catalyst | Product Type | Key Feature | Ref |
|---|
Synthesis of Biologically Active Compounds
The structural framework of this compound is a key component in the synthesis of numerous biologically active molecules. biosynth.comvulcanchem.com Its ability to act as a precursor to various heterocyclic systems is particularly significant, as these structures are common in pharmaceuticals.
One notable application is the synthesis of pyridopyrimidines. semanticscholar.org Starting from a derivative of diethyl acetone-1,3-dicarboxylate, a multi-step synthesis yields 6-substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. semanticscholar.org Pyridopyrimidines are recognized as important pharmacophores and have been investigated as inhibitors of tyrosine kinase activity associated with the epidermal growth factor receptor (EGFR), a target in cancer therapy. semanticscholar.org
Furthermore, the core structure is used to build other bioactive compounds. For example, diethyl 3-oxopentanedioate, an isomer, is used in a one-pot reaction to create ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives, which have been studied for their anti-inflammatory activity. researchgate.net The compound has also been used in the synthesis of chemokines, which are proteins involved in various biological processes. biosynth.com The versatility of the oxopentanedioate backbone allows for its incorporation into diverse molecular scaffolds, leading to compounds with a range of biological functions, including antimicrobial and antifungal properties. mdpi.com
Table 3: Examples of Biologically Active Compounds Synthesized from Oxopentanedioate Precursors
| Precursor | Synthesized Compound Class | Potential Biological Activity | Ref |
|---|---|---|---|
| Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate | Pyrido[4,3-d]pyrimidines | Tyrosine kinase inhibitors | semanticscholar.org |
| Diethyl 3-oxopentanedioate | 4-(Arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetates | Anti-inflammatory | researchgate.net |
| This compound | Chemokines | Various biological activities | biosynth.com |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. figshare.comchemaxon.comjussieu.fr For Diethyl 2-oxopentanedioate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can elucidate its electronic properties and predict its reactivity. researchgate.net These calculations model the electron density distribution across the molecule, identifying key features that govern its chemical behavior.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For this compound, the LUMO is expected to be localized around the electron-deficient carbonyl carbons of the ketone and ester groups, marking them as primary sites for nucleophilic attack.
Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution and highlight electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting intermolecular interactions and the regioselectivity of reactions. The reactivity of the molecule is largely dictated by its three carbonyl groups, and DFT helps in quantifying their relative electrophilicity.
Table 1: Representative Electronic Properties of this compound Calculated by DFT (Note: The following values are illustrative and depend on the specific computational method and basis set employed.)
| Calculated Parameter | Illustrative Value | Significance |
| Energy of HOMO | -7.5 eV | Indicates the molecule's ability to donate electrons. |
| Energy of LUMO | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Reflects kinetic stability and chemical reactivity. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Polar Surface Area (TPSA) | 75.8 Ų | Predicts transport properties and intermolecular interactions. ambeed.com |
Molecular Dynamics Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into the dynamic processes of its chemical reactions, such as hydrolysis, condensation, or enzymatic transformations.
By simulating the molecule in a solvent environment (e.g., water), MD can track the trajectories of all atoms, revealing the step-by-step mechanism of a reaction. This includes the formation of transition states, the movement of reactants and products, and the role of solvent molecules in stabilizing intermediates. For instance, simulating the hydrolysis of the ester groups in this compound under different pH conditions could reveal the atomistic details of the reaction coordinate and the associated energy barriers.
MD simulations are also employed to study conformational changes, which can be crucial for understanding reactivity. The eight rotatable bonds in this compound allow for significant conformational flexibility. ambeed.com MD can explore the potential energy surface to identify low-energy conformers and the pathways for interconversion between them, which can influence which functional groups are accessible for a reaction.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.comarxiv.orgdiva-portal.org
DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with considerable accuracy. mdpi.comresearchgate.net The predicted spectra serve as a powerful tool for structural verification. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. chemaxon.com Discrepancies between calculated and experimental spectra can often point to specific structural or conformational features not initially considered.
Similarly, theoretical IR spectra can be calculated from the vibrational frequencies obtained through normal mode analysis in DFT. diva-portal.orgresearchgate.net By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule (e.g., C=O stretches, C-O stretches, C-H bends). This detailed assignment provides a deeper understanding of the molecule's vibrational properties.
Table 2: Comparison of Hypothetical Experimental and Computationally Predicted NMR Chemical Shifts (ppm) for this compound (Note: Experimental values are estimated based on typical functional group ranges. Predicted values are illustrative of typical computational accuracy.)
| Atom | Functional Group | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) using DFT |
| ¹³C | Ketone C=O | 200-205 | 202.5 |
| ¹³C | Ester C=O | 170-175 | 172.8 |
| ¹³C | Ester -O-CH₂- | 60-65 | 62.1 |
| ¹³C | Methylene (B1212753) (-CH₂-CH₂-) | 30-40 | 35.4 |
| ¹³C | Ester -CH₃ | 14-16 | 14.2 |
| ¹H | Methylene (-CH₂-CH₂-) | 2.5-3.1 | 2.8 |
| ¹H | Ester -O-CH₂- | 4.1-4.4 | 4.2 |
| ¹H | Ester -CH₃ | 1.2-1.4 | 1.3 |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to develop models that correlate the chemical structure of compounds with their biological activity. nih.gov Although specific QSAR studies on this compound are not prominent, the methodology can be applied to its derivatives to guide the synthesis of new compounds with desired properties, for example, as enzyme inhibitors or antimicrobial agents. mdpi.comresearchgate.net
A typical QSAR study on derivatives of this compound would involve several steps:
Synthesis of Derivatives: A series of derivatives would be created by modifying the parent structure, for instance, by changing the ester groups or reacting the ketone function.
Biological Testing: The biological activity of each derivative would be measured experimentally.
Descriptor Calculation: A wide range of molecular descriptors (physicochemical properties like logP, molar refractivity, and topological indices) would be calculated for each derivative using computational software. nih.gov
Model Development: Statistical methods and machine learning algorithms are used to build a mathematical model that links the descriptors to the observed biological activity. nih.gov
Validation and Prediction: The model's predictive power is tested, and it is then used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.
Table 3: Examples of Molecular Descriptors for a Hypothetical QSAR Study on Derivatives of this compound
| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Rotatable Bonds |
| This compound | 202.21 | 0.8 | 75.8 | 8 |
| Dimethyl 2-oxopentanedioate | 174.15 | 0.2 | 75.8 | 6 |
| Di-tert-butyl 2-oxopentanedioate | 258.32 | 2.5 | 75.8 | 10 |
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, theoretical chemists can identify transition states, intermediates, and the corresponding activation energies. acs.org
For example, this compound can participate in various condensation reactions, such as the Pictet-Spengler reaction with tryptophan derivatives or Knoevenagel condensations. mdpi.com Computational modeling can provide deep mechanistic insights into these transformations. acs.org By calculating the energies of different possible reaction pathways, researchers can determine the most kinetically and thermodynamically favorable route. acs.org
These models can explain the observed regioselectivity and stereoselectivity of a reaction. For instance, in a reaction involving multiple nucleophilic sites, DFT calculations can predict which site is more likely to react by comparing the activation barriers for each pathway. This predictive capability is crucial for designing efficient and selective synthetic routes. Isotopic labeling studies, when combined with computational analysis of reaction intermediates, can further validate proposed mechanisms. nih.gov
Catalytic Transformations Involving Diethyl 2 Oxopentanedioate
Organocatalysis in Reactions of Diethyl 2-oxopentanedioate
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative for asymmetric synthesis. rsc.org this compound possesses an acidic methylene (B1212753) group at the C3 position, making it an effective nucleophile (Michael donor) in conjugate addition reactions after deprotonation. wikipedia.org
The primary organocatalytic transformations involving this substrate class are Michael additions and aldol-type reactions. Chiral secondary amines, such as proline derivatives, and thiourea-based catalysts are commonly employed to achieve high stereoselectivity. mdpi.com In a typical Michael addition, an organocatalyst activates an α,β-unsaturated acceptor, while a base facilitates the formation of the enolate from the dicarbonyl donor. For instance, the reaction of nitroalkenes with diethyl malonate, a structurally similar dicarbonyl compound, proceeds with high yield and enantioselectivity in the presence of a thiourea (B124793) catalyst. mdpi.com A similar reactivity is expected for this compound.
Detailed studies have demonstrated the reaction of the closely related dimethyl 3-oxopentanedioate with orthoamide derivatives, showcasing the nucleophilic character of the C3 position. thieme-connect.de Furthermore, asymmetric Michael additions of malonates to cyclic enones are well-established using heterobimetallic or organocatalytic systems, providing access to chiral building blocks with high enantiomeric excess. nih.govchemrxiv.org These methodologies are broadly applicable to C-H acidic compounds like this compound.
Table 1: Representative Organocatalytic Michael Additions with Related Dicarbonyl Donors This table presents data for compounds structurally similar to this compound to illustrate the typical reaction conditions and outcomes.
Metal-Catalyzed Reactions and Cross-Coupling
Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming C-C bonds. wiley.comnih.gov this compound can serve as a soft carbon nucleophile (pro-nucleophile) in various metal-catalyzed reactions, most notably in allylic alkylations. liv.ac.uk
In a typical palladium-catalyzed allylic alkylation, a Pd(0) complex reacts with an allylic electrophile (like an allylic acetate (B1210297) or alcohol) to form a π-allyl-palladium intermediate. This intermediate is then attacked by a nucleophile. The enolate of this compound, generated in situ with a suitable base, can act as this nucleophile. The choice of ligand coordinated to the palladium center is crucial for controlling the reaction's efficiency and stereoselectivity. liv.ac.uk Electron-donating phosphine (B1218219) ligands have been shown to afford faster reaction rates in related systems. liv.ac.uk
While specific examples detailing the cross-coupling of this compound are not extensively documented in the reviewed literature, the well-established reactivity of analogous active methylene compounds, such as dialkyl malonates and β-keto esters, provides a strong basis for its utility in these transformations. liv.ac.uknih.gov For example, palladium-catalyzed decarboxylative allylation of β-ketoesters generates palladium enolate intermediates that can be intercepted by various electrophiles, a strategy that highlights the potential reactivity pathways for derivatives of this compound. nih.gov
Table 2: Ligand Effects in Palladium-Catalyzed Allylic Alkylation of Dimethyl Malonate This table showcases the influence of different phosphine ligands on the Pd-catalyzed allylation of a related nucleophile, demonstrating principles applicable to this compound. liv.ac.uk
Biocatalysis and Enzymatic Transformations
Biocatalysis offers a highly selective and environmentally benign approach to chemical transformations. The carbonyl group of this compound is a prime target for enzymatic reduction by ketoreductases (KREDs) or whole-cell systems like yeast. researchgate.netnih.gov These enzymes, often dependent on a nicotinamide (B372718) cofactor (NAD(P)H), can reduce the ketone to a secondary alcohol with high levels of enantio- and diastereoselectivity. researchgate.netnih.gov
A key metabolic transformation involves the enzyme 2-ketoglutarate dehydrogenase (2-KGDH), for which this compound serves as a cell-permeable substrate. Studies using 13C-labeled Diethyl 2-ketoglutarate have shown that it is taken up by cells, hydrolyzed to 2-ketoglutarate, and subsequently undergoes decarboxylation by 2-KGDH as part of the TCA cycle. nih.gov
The stereoselective reduction of the ketone is of significant synthetic interest. Research on the closely related substrate, diethyl 2-benzyl-3-oxopentanedioate, demonstrated that different ketoreductases can produce specific diastereomers of the corresponding hydroxy product with varying yields. For example, the ketoreductase KRED 1004 selectively produces the (2S,3R)-3-benzyl-2-hydroxysuccinate diastereomer. Similar selectivity is anticipated for the reduction of this compound. Various yeast strains, such as Pichia carsonii and Candida parapsilosis, are also known to possess ketoreductase activity capable of reducing a wide range of ketones and ketoesters. researchgate.net
Table 3: Enzymatic Reduction of Diethyl 2-benzyl-3-oxopentanedioate by Ketoreductases (KREDs) This table details the stereoselective reduction of a substrate structurally analogous to this compound, illustrating the potential of biocatalysis.
Photocatalysis and Electrocatalysis
Photocatalysis harnesses light energy to drive chemical reactions. The α-keto ester moiety in this compound is a chromophore that can undergo distinct photochemical transformations upon irradiation. d-nb.infobeilstein-journals.org
One significant reaction is the intramolecular hydrogen atom transfer (HAT), a Norrish/Yang-type reaction. In substrates where a C-H bond is accessible via a six-membered transition state, irradiation can promote the abstraction of a hydrogen atom by the excited carbonyl oxygen. d-nb.infobeilstein-journals.org This generates a biradical intermediate that subsequently cyclizes. For example, an N-acylpyrrolidine derivative containing an α-keto ester moiety was shown to undergo a 1,6-HAT to form a racemic pyrrolizidine (B1209537) skeleton upon irradiation with a mercury lamp. d-nb.infobeilstein-journals.org
Another key photochemical reaction is the Paternò-Büchi reaction, which is a [2+2] cycloaddition between an excited carbonyl compound and an alkene to form an oxetane (B1205548). nih.gov The reaction of phenylglyoxylates (a type of α-keto ester) with electron-rich alkenes like 2,3-dimethyl-2-butene (B165504) proceeds via this pathway to yield the corresponding oxetane adducts. nih.gov
While photocatalysis of α-keto esters is established, specific reports on the electrocatalytic transformations of this compound are less common in the surveyed literature. General electrocatalysis focuses on broad applications like water splitting or CO2 reduction, and substrate-specific transformations often require tailored systems that have not been extensively applied to this particular compound. rsc.orgethz.ch
Table 4: Key Photochemical Reactions of α-Keto Esters
Research on Analogs and Derivatives of Diethyl 2 Oxopentanedioate
Structure-Reactivity Relationships in Related Alpha-Keto Diesters
The reactivity of α-keto diesters, such as diethyl 2-oxopentanedioate, is governed by the interplay of their functional groups. The presence of a ketone carbonyl group adjacent to an ester group creates a unique electronic environment that influences the molecule's chemical behavior. beilstein-journals.org These vicinal ketoesters are valuable synthetic intermediates due to the high electrophilicity of the keto group. beilstein-journals.org
Key factors influencing the structure-reactivity relationship in α-keto diesters include:
Electrophilicity of the Carbonyl Groups: The α-keto group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to many synthetic transformations. beilstein-journals.org The adjacent ester group can modulate this electrophilicity through inductive and resonance effects.
Enolization: Like other dicarbonyl compounds, α-keto diesters can undergo enolization. The formation of an enol or enolate is crucial for reactions occurring at the α-carbon. The extent of enolization is influenced by the solvent, temperature, and the presence of acids or bases.
Steric Hindrance: The presence of substituents near the reactive centers can sterically hinder the approach of nucleophiles or other reactants, thereby affecting reaction rates and pathways.
Chelation and Dipole Control: The vicinal arrangement of the carbonyl groups can allow for the stabilization of reactive conformations through chelation with metal ions or through dipole-dipole interactions. beilstein-journals.org This can play a significant role in controlling the stereoselectivity of reactions.
The general reactivity of α-keto esters allows them to participate in a wide range of reactions, including aldol (B89426) additions, Mannich reactions, and additions of organometallic reagents. beilstein-journals.org Their chemical versatility makes them important building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. mdpi.com
Comparative Studies with Diethyl 2-methyl-3-oxopentanedioate
A structural analog of interest is diethyl 2-methyl-3-oxopentanedioate. This compound differs from this compound by the presence of a methyl group at the 2-position and the shift of the keto group to the 3-position. While direct comparative studies are limited in the available literature, an analysis of their structures allows for inferences about their relative reactivity.
Diethyl 2-methyl-3-oxopentanedioate is a β-keto ester, a class of compounds known for the acidity of the α-hydrogen. mcat-review.org This acidity is due to the resonance stabilization of the resulting enolate ion. The presence of the methyl group at the α-position will influence the enolization and subsequent reactions.
| Feature | This compound | Diethyl 2-methyl-3-oxopentanedioate |
| Keto Group Position | α-keto ester (2-position) | β-keto ester (3-position) |
| Substitution | Unsubstituted at C3 and C4 | Methyl group at C2 |
| Acidity of α-Hydrogen | The hydrogens at C3 are α to one carbonyl group. | The hydrogen at C2 is α to two carbonyl groups, making it more acidic. |
| Steric Hindrance | Less steric hindrance at the α-keto group. | The methyl group at C2 introduces steric hindrance, which can affect the approach of nucleophiles. |
The increased acidity of the α-hydrogen in diethyl 2-methyl-3-oxopentanedioate makes it a versatile precursor in syntheses that rely on the formation of an enolate, such as alkylation and acylation reactions. However, the steric bulk of the methyl group might decrease the rate of reactions at the adjacent carbonyl group compared to the less hindered carbonyl in this compound.
Comparative Studies with Diethyl 3-oxopentanedioate
Diethyl 3-oxopentanedioate, also known as diethyl acetonedicarboxylate, is another important structural isomer. In this compound, the keto group is at the 3-position, making it a β-keto diester. The methylene (B1212753) groups at the 2- and 4-positions are both activated by the adjacent carbonyl and ester groups.
The key difference in reactivity between this compound and diethyl 3-oxopentanedioate stems from the position of the keto group.
| Feature | This compound | Diethyl 3-oxopentanedioate |
| Keto Group Position | α-keto ester (2-position) | β-keto diester (3-position) |
| Reactivity of Methylene Groups | The methylene group at C3 is activated by the α-keto group. | The methylene groups at C2 and C4 are activated by both the central keto group and the terminal ester groups. |
| Symmetry | Asymmetric | Symmetric |
The symmetric nature of diethyl 3-oxopentanedioate and the high reactivity of its methylene groups make it a valuable C5 building block in organic synthesis. It is frequently used in condensation reactions, such as the Knoevenagel and Hantzsch pyridine (B92270) syntheses, and for the preparation of a wide range of heterocyclic compounds. researchgate.netsemanticscholar.orgsemanticscholar.org For instance, it can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form intermediates that are subsequently used in the synthesis of pyridopyrimidines. researchgate.netsemanticscholar.org
In contrast, the reactivity of this compound is dominated by the α-keto ester functionality. While it also possesses an active methylene group at C3, the reactivity profile is distinct from the doubly activated methylene groups in diethyl 3-oxopentanedioate.
Synthesis and Exploration of Novel this compound Analogs
The versatile reactivity of this compound and its analogs serves as a foundation for the synthesis of a diverse array of novel compounds, particularly heterocyclic systems. The presence of multiple reaction sites allows for a variety of synthetic transformations.
One important class of reactions for synthesizing novel analogs is cycloaddition. The Huisgen 1,3-dipolar cycloaddition, for example, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.orgfu-berlin.de While specific examples with this compound as the dipolarophile are not extensively documented, its carbonyl group could potentially react with certain 1,3-dipoles.
A more common approach for derivatization is through condensation reactions. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a powerful tool for C-C bond formation. wikipedia.org The active methylene group in this compound can participate in such reactions with aldehydes and ketones to yield α,β-unsaturated products.
Furthermore, the reaction of related β-keto esters with various reagents has been shown to produce a wide range of heterocyclic compounds. For example, diethyl 3-oxopentanedioate is a precursor for the synthesis of pyrimidines, pyridines, and pyrazoles. researchgate.netsemanticscholar.orgsemanticscholar.org It can be transformed with guanidine (B92328) hydrochloride into substituted pyrimidines. researchgate.net Condensation with dimethyl-3-oxopentanedioate has been used to yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org These synthetic strategies could be adapted to this compound to explore novel chemical space.
Impact of Structural Modifications on Chemical Behavior
Structural modifications to the this compound framework have a profound impact on its chemical behavior. The introduction, removal, or repositioning of functional groups alters the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.
Key Structural Modifications and Their Impact:
| Modification | Impact on Chemical Behavior |
| Introduction of a methyl group at C2 (as in diethyl 2-methyl-3-oxopentanedioate) | Increases the acidity of the C2 proton, facilitating enolate formation. Introduces steric hindrance around the carbonyl group, potentially slowing down nucleophilic attack. |
| Shifting the keto group to C3 (as in diethyl 3-oxopentanedioate) | Creates a symmetric molecule with two highly activated methylene groups, making it a versatile building block for symmetric and asymmetric synthesis. |
| Conversion to heterocyclic analogs (e.g., pyrimidines, pyridines) | Fundamentally changes the chemical properties, introducing aromaticity and basic nitrogen atoms, which can alter solubility, stability, and biological activity. |
| Reaction at the α-keto group | Reactions such as reduction to a hydroxyl group or addition of an organometallic reagent eliminate the electrophilic keto functionality and introduce new functional groups, leading to a completely different set of chemical properties. |
The study of these modifications is crucial for understanding the fundamental principles of organic reactivity and for the rational design of new molecules with desired characteristics. For instance, the increased electrophilicity of the keto group in vicinal ketoesters can be exploited for stereoselective transformations, which is a key consideration in the synthesis of complex natural products. beilstein-journals.org
Future Directions and Research Perspectives
Unexplored Synthetic Avenues for Diethyl 2-oxopentanedioate
While traditional methods for synthesizing α-ketoesters are well-documented, research is shifting towards more efficient, selective, and sustainable pathways. Future explorations in the synthesis of this compound are likely to focus on novel catalytic systems and reaction pathways that offer improved atom economy and environmental compatibility. evitachem.com
Promising avenues include the adoption of photoredox catalysis, which uses visible light to drive chemical reactions under mild conditions. chemspider.com This approach could offer a greener alternative to traditional oxidation methods. Another area of interest is the development of one-pot cascade reactions, which combine multiple synthetic steps into a single process, thereby reducing waste and improving efficiency. chemspider.com
Furthermore, the use of unique starting materials and reaction types presents significant potential. For instance, a novel method for synthesizing monoesters of α-ketoalkanedioic acids involves the oxidative cleavage of a cyclobutene-1-carboxylate, guaranteeing the regiochemistry of the resulting monoester. biosynth.com Another innovative route is the oxidative-Stetter reaction, which has been successfully used to synthesize isotopically labeled α-ketoglutarate, demonstrating its utility for creating specialized derivatives. The application of heterogeneous catalysts, such as hafnium-containing BEA zeolites, which have been used for the self-aldol condensation of ethyl pyruvate (B1213749), could also be explored for novel C-C bond formations leading to this compound precursors. chemicalbook.comlookchem.com
| Synthetic Method | Key Features | Potential Advantages | Relevant Research Context |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to initiate reactions. | Mild reaction conditions, high selectivity, reduced energy consumption. | General synthesis of α-keto esters. chemspider.com |
| Oxidative Cleavage | Cleavage of a cyclobutene-1-carboxylate precursor via ozonolysis and oxidation. | Guarantees specific regiochemistry for monoester synthesis. | Synthesis of 1-monooctyl α-ketoglutarate. biosynth.com |
| Oxidative-Stetter Reaction | A one-pot oxidation-Stetter reaction pathway. | Robust route for creating isotopically labeled analogues. | Synthesis of [1-¹³C-5-¹²C]-α-ketoglutarate. |
| Heterogeneous Catalysis | Employs solid-phase catalysts like Hafnium BEA zeolites. | Catalyst stability and reusability, suitable for flow chemistry. | Condensation of ethyl pyruvate to form itaconic acid ester analogues. chemicalbook.com |
| One-Pot Cascade Reactions | Combines multiple reaction steps in a single vessel. | Increased efficiency, reduced solvent use and purification steps. | General synthesis of α-ketoester scaffolds. chemspider.com |
Emerging Applications in Materials Science
The bifunctional nature of this compound, with its two ester groups and a reactive ketone, positions it as a promising candidate for advanced materials synthesis. While dicarboxylic acid esters are broadly used in polymer science, the specific attributes of this compound remain an emerging area of research. mdpi.combeilstein-journals.orgnih.gov
Monomer for Functional Polyesters and Polyamides: this compound can serve as a monomer in polycondensation reactions to create polyesters. nih.gov Its structure is analogous to commodity monomers like diethyl succinate (B1194679) and diethyl adipate. mdpi.commdpi.com However, the ketone group within its backbone offers a site for post-polymerization modification, allowing for the introduction of new functionalities or the development of responsive materials. The related compound, dimethyl 2-oxoglutarate, has been utilized in the synthesis of peptide nucleic acid (PNA) monomers, which are crucial for creating synthetic DNA mimics used in diagnostics and research. chemicalbook.comlookchem.comsigmaaldrich.com This highlights the potential for this compound to act as a precursor for highly specialized and high-value polymers.
Specialty Cross-linking Agents: The development of biodegradable polymers often requires cross-linking agents that create linkages susceptible to degradation. epo.orggoogle.com The structure of this compound is well-suited for this purpose. The ester linkages could be part of a biodegradable polymer backbone, while the ketone group provides a reactive handle for cross-linking reactions, potentially leading to the formation of hydrogels or other networked materials with tunable degradation profiles.
Functional Additives: Esters of dicarboxylic acids are known to function as plasticizers for polymers like polyvinyl chloride (PVC), enhancing their flexibility and durability. mdpi.com The specific chemical structure of the dicarboxylate ester is crucial for determining the final properties of the plasticized material. mdpi.com Research into this compound as a plasticizer could reveal unique performance characteristics due to its keto group, potentially improving compatibility or imparting novel properties to the host polymer.
Advanced Reaction Engineering for Scalable Synthesis
Transitioning the synthesis of this compound from laboratory-scale batches to industrial-scale production requires advanced reaction engineering. A key area of development is continuous flow chemistry, which offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing.
Research has demonstrated the successful synthesis of α-ketoesters using continuous flow reactors, such as the Uniqsis FlowSyn™ system. mdpi.commdpi.com These systems enable precise control over reaction parameters, including temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com A notable advancement in this area is the use of a "catch and release" protocol, where reagents are immobilized on a solid support packed into the flow reactor. beilstein-journals.orgnih.gov This technique simplifies product purification, as impurities can be washed away before the desired product is cleaved from the support, often eliminating the need for conventional work-up or chromatography. mdpi.commdpi.com
For catalytic reactions, packed-bed reactors containing heterogeneous catalysts, such as the Hf-BEA zeolites used for related keto-ester synthesis, offer a robust solution for scalable production. chemicalbook.comlookchem.com These systems have shown remarkable stability, with catalysts remaining active for extended periods (e.g., 132 hours on stream), which is a critical factor for industrial viability. chemicalbook.comlookchem.com By minimizing downtime and simplifying product isolation, these advanced engineering approaches pave the way for the efficient and cost-effective large-scale synthesis of this compound. evitachem.com
| Engineering Approach | Key Technologies | Advantages for Scalable Synthesis |
| Continuous Flow Synthesis | Mesofluidic flow reactors (e.g., Uniqsis FlowSyn™), precise pump systems. | Enhanced safety, superior heat and mass transfer, improved reproducibility, ease of automation. mdpi.commdpi.com |
| Immobilized Reagents | "Catch and release" protocols, polymer-supported reagents and scavengers. | Simplified purification, reduced solvent waste, elimination of aqueous work-up. mdpi.combeilstein-journals.orgnih.gov |
| Packed-Bed Reactors | Heterogeneous catalysts (e.g., Hf-BEA zeolites) packed in a column. | High catalyst stability and longevity, continuous operation, high throughput. chemicalbook.comlookchem.com |
Integration with Machine Learning for Reaction Prediction
The complexity of chemical synthesis is increasingly being managed with the aid of artificial intelligence and machine learning (ML). These tools hold the potential to accelerate the discovery of optimal reaction conditions and novel synthetic pathways for molecules like this compound.
Recent developments in ML have produced powerful models capable of predicting crucial aspects of a chemical reaction. For instance, the Reacon framework utilizes graph neural networks (GNNs) to accurately predict reaction conditions, including the most suitable catalyst, solvent, and reagents for a given transformation. bldpharm.com Such models can significantly reduce the experimental effort required for reaction optimization.
Beyond just predicting conditions, AI can now forecast the entire sequence of experimental procedures. The "Smiles2Actions" model, based on transformer architecture, can take a chemical reaction represented in SMILES notation and generate a step-by-step list of laboratory actions, from adding reagents to stirring times and purification methods. fluorochem.co.uk This technology could guide researchers in synthesizing derivatives of this compound with greater efficiency. Furthermore, ML models are being developed to predict the physical and chemical properties of compounds from their structure alone, which can aid in the rational design of new materials derived from this keto-ester. google.com
| Machine Learning Application | Model Type | Predicted Output | Potential Impact on Research |
| Reaction Condition Prediction | Graph Neural Networks (GNNs) | Catalysts, solvents, reagents. | Reduces trial-and-error experimentation; accelerates optimization. bldpharm.com |
| Experimental Procedure Generation | Transformer-based Models | Step-by-step synthesis actions. | Automates protocol design; facilitates robotic synthesis. fluorochem.co.uk |
| Property Prediction | Convolutional Neural Networks (CNN), LSTMs | Physicochemical properties, biodegradability. | Guides rational design of novel compounds and materials. google.com |
Expanding Biological Research Applications (excluding dosage/administration)
This compound and its parent molecule, α-ketoglutarate, are of significant interest in biological and medicinal chemistry. Future research is poised to expand its use as a sophisticated tool for studying cellular processes and as a scaffold for designing new therapeutic agents.
A key application is in the field of metabolic research. Scientists have developed a robust, gram-scale synthesis of isotopically labeled [1-¹³C-5-¹²C]-α-ketoglutarate, which involves Diisopropyl 2-oxopentanedioate as an intermediate. This labeled compound serves as a probe for hyperpolarized ¹³C magnetic resonance spectroscopy (HP-¹³C-MRS), a non-invasive imaging technique. It allows for the real-time tracking of α-ketoglutarate metabolism in vivo, providing a clear window into processes like the conversion to 2-hydroxyglutarate in IDH1-mutant tumors, which is a hallmark of certain cancers.
The core structure of this compound also serves as a valuable starting point for the synthesis of enzyme inhibitors. For example, derivatives of related methylene-pentanedioates have been synthesized and studied as inhibitors of the TET (ten-eleven translocation) family of dioxygenases, which are crucial epigenetic regulators. nih.gov Computational docking and structure-activity relationship (SAR) studies on these compounds are providing insights into how small molecules can modulate the function of these important enzymes. nih.gov Additionally, the compound is noted for its use as a substrate in cyclase activity testing and in the synthesis of chemokines, which are signaling proteins involved in immune responses.
| Research Application Area | Specific Use of this compound or Analogue | Investigated Biological Process or Target |
| Metabolic Imaging | Precursor to isotopically labeled α-ketoglutarate ([1-¹³C-5-¹²C]-α-KG). | Real-time tracking of α-ketoglutarate metabolism and 2-hydroxyglutarate production in cancer cells. |
| Enzyme Inhibition | Scaffold for synthesizing derivatives (e.g., Diethyl 2-hydroxy-4-methylenepentanedioate). nih.gov | Inhibition of TET dioxygenase catalytic function, relevant to epigenetics and cancer. nih.gov |
| Biochemical Assays | Used as a substrate for specific enzymes. | Cyclase inhibition and activity testing. |
| Synthesis of Biologics | Serves as a starting material in multi-step synthesis. | Synthesis of chemokines. |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for Diethyl 2-oxopentanedioate, and how can reaction efficiency be quantitatively assessed?
- Methodological Answer : The compound is typically synthesized via esterification of 2-oxopentanedioic acid with ethanol using acid catalysts (e.g., sulfuric acid). Reaction efficiency is monitored using thin-layer chromatography (TLC) to track starting material consumption and nuclear magnetic resonance (NMR) spectroscopy to confirm ester formation. Yield optimization requires controlling stoichiometry, temperature, and catalyst concentration .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups, while and NMR resolve ethyl group protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and ketone/ester carbons (δ 170–210 ppm). Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors, wear nitrile gloves and goggles to prevent skin/eye contact, and store in airtight containers away from ignition sources. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for spill management .
Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) quantifies purity. A purity threshold of ≥95% is typical for research-grade samples, validated by comparing retention times to standards and integrating peak areas .
Q. What are the primary applications of this compound in organic synthesis, and how does its reactivity compare to analogous α-ketoesters?
- Methodological Answer : It serves as a precursor in Stork enamine reactions and Michael additions. Its reactivity is influenced by the electron-withdrawing ketone group, which enhances electrophilicity compared to non-ketonic esters. Comparative studies using kinetic assays (e.g., UV-Vis monitoring) can quantify relative reaction rates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the enantiomeric excess of this compound-derived products in asymmetric catalysis?
- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) and polar aprotic solvents (e.g., DMF) enhance stereoselectivity. Reaction progress is analyzed via chiral HPLC or circular dichroism (CD) spectroscopy. Design of experiments (DoE) methodologies identify optimal temperature, solvent, and catalyst loading .
Q. What computational strategies are effective in modeling the electronic structure of this compound, and how do these predictions align with experimental data?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validation involves comparing computed IR/NMR spectra with experimental data using root-mean-square deviation (RMSD) metrics .
Q. How do solvent polarity and temperature affect the kinetic stability of this compound during long-term storage?
- Methodological Answer : Accelerated stability studies under controlled humidity/temperature (e.g., ICH Q1A guidelines) coupled with gas chromatography-mass spectrometry (GC-MS) detect degradation products (e.g., diols or acids). Arrhenius plots extrapolate shelf life at standard conditions .
Q. What methodologies resolve contradictions in reported reaction yields for this compound-mediated cyclization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
